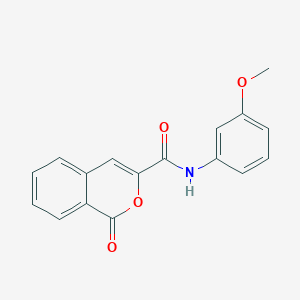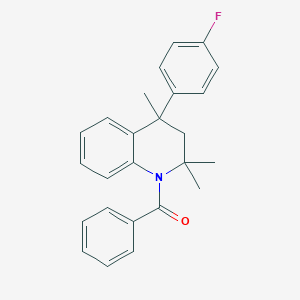![molecular formula C17H11BrClN3O3 B439967 (5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B439967.png)
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-bromoaniline with 3-chlorobenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-iodoanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
(5Z)-5-{[(4-BROMOPHENYL)AMINO]METHYLIDENE}-1-(3-CHLOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of halogens may provide distinct properties compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C17H11BrClN3O3 |
|---|---|
Molecular Weight |
420.6g/mol |
IUPAC Name |
5-[(4-bromophenyl)iminomethyl]-1-(3-chlorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClN3O3/c18-10-4-6-12(7-5-10)20-9-14-15(23)21-17(25)22(16(14)24)13-3-1-2-11(19)8-13/h1-9,24H,(H,21,23,25) |
InChI Key |
VXSOFRASQAWBPY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-bromoanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439894.png)
![5-[(5-chloro-2-hydroxyanilino)methylene]-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439896.png)
![propyl 2-chloro-5-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B439900.png)
![1-(3-chlorophenyl)-5-[(2-hydroxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439924.png)

![N-(2,4-dimethylphenyl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B439940.png)
![4-({[1-(1-adamantyl)ethyl]amino}methylene)-2-(1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B439942.png)
![methyl 2-chloro-5-({(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzoate](/img/structure/B439965.png)
![butyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-chlorobenzoate](/img/structure/B439999.png)
![METHYL 4-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE](/img/structure/B440000.png)

![5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B440012.png)
![butyl 2-chloro-5-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440017.png)

